molecular formula C14H13N3O B2822380 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol CAS No. 132980-34-8

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol

Cat. No.: B2822380
CAS No.: 132980-34-8
M. Wt: 239.278
InChI Key: LAMBIKBBPQZYDN-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol typically involves the reaction of 4-methylphenol with benzotriazole in the presence of a suitable catalyst. One common method involves the use of anhydrous aluminum chloride as a catalyst under neat conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of benzotriazole derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the availability of benzotriazole in large quantities and its relatively low cost make it an attractive starting material for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzotriazole derivatives .

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol is unique due to the presence of both the benzotriazole and methylphenol groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and enhances its effectiveness in various fields compared to other benzotriazole derivatives .

Properties

IUPAC Name

2-(benzotriazol-1-ylmethyl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-6-7-14(18)11(8-10)9-17-13-5-3-2-4-12(13)15-16-17/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMBIKBBPQZYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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